Ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperazine ring, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazoline intermediate reacts with piperazine in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, piperazine, various alkyl halides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors and signaling pathways, modulating various biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares a similar quinazoline core but lacks the piperazine ring.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a quinazoline ring.
Uniqueness
Ethyl 4-(4-methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is unique due to the presence of both the quinazoline core and the piperazine ring, which confer distinct chemical properties and biological activities. This combination allows for a broader range of interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 4-(4-methyl-5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O3/c1-3-29-22(28)26-11-9-25(10-12-26)21-23-15(2)20-18(24-21)13-17(14-19(20)27)16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3 |
InChI Key |
PQAAOQDYRIGRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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